molecular formula C13H18N2O3 B6538916 ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate CAS No. 1060352-19-3

ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate

Cat. No.: B6538916
CAS No.: 1060352-19-3
M. Wt: 250.29 g/mol
InChI Key: UHZBTLFIUHRQGI-UHFFFAOYSA-N
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Description

Ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is known for its unique structure, which includes an ethyl ester group, a dimethylcarbamoyl group, and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate typically involves the reaction of 4-[(dimethylcarbamoyl)methyl]phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

4-[(dimethylcarbamoyl)methyl]phenol+ethyl chloroformateethyl N-4-[(dimethylcarbamoyl)methyl]phenylcarbamate\text{4-[(dimethylcarbamoyl)methyl]phenol} + \text{ethyl chloroformate} \rightarrow \text{this compound} 4-[(dimethylcarbamoyl)methyl]phenol+ethyl chloroformate→ethyl N-4-[(dimethylcarbamoyl)methyl]phenylcarbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The ethyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl N-{4-[(methylcarbamoyl)methyl]phenyl}carbamate: Similar structure but with a methylcarbamoyl group instead of a dimethylcarbamoyl group.

    Phenyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate: Similar structure but with a phenyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate is a compound of significant interest due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article delves into its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Acetylcholinesterase Inhibition

Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating synaptic transmission. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease (AD), where the cholinergic system is compromised. Compounds that inhibit AChE can enhance cholinergic transmission and improve cognitive function.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structural components:

  • Carbamate Moiety : The carbamate functional group is crucial for AChE inhibition. Studies indicate that modifications to this group can drastically alter inhibitory potency. For instance, the presence of dimethyl groups on the nitrogen atom enhances binding affinity to the enzyme's active site .
  • Phenyl Ring Substitution : The position and nature of substituents on the phenyl ring also influence activity. For example, specific substitutions at the para position have been shown to optimize interactions with AChE, leading to lower IC50 values (the concentration needed to inhibit 50% of enzyme activity) .

The mechanism by which this compound inhibits AChE involves carbamylation of the active-site serine residue. This process is pseudo-irreversible, meaning that while the compound binds effectively, it may not permanently inactivate the enzyme, allowing for potential recovery of activity over time .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent AChE inhibitory activity with an IC50 value comparable to established AChE inhibitors like donepezil .

CompoundIC50 (nM)
This compound6
Donepezil6
Prodrug form (inactive)>10,000

Animal Studies

Animal studies have provided insights into the pharmacokinetics and behavioral effects of this compound. In a model of Alzheimer's disease induced in rats, administration of this compound resulted in improved memory retention and cognitive function as assessed by various behavioral tests such as the Morris water maze .

Safety and Toxicity

While promising in terms of efficacy, safety assessments are crucial for any therapeutic candidate. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses, but further studies are necessary to fully understand its long-term effects .

Properties

IUPAC Name

ethyl N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-18-13(17)14-11-7-5-10(6-8-11)9-12(16)15(2)3/h5-8H,4,9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZBTLFIUHRQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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